1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea

soluble epoxide hydrolase urea inhibitor structure–activity relationship

1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS 2034395-50-9) is a synthetic urea derivative belonging to the cyclopropyl-pyrimidinone class. Its structure embeds pharmacophoric elements recurrent in soluble epoxide hydrolase (sEH) inhibitor design, namely a central urea scaffold flanked by a 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl ethyl arm and a 4-fluorobenzyl group.

Molecular Formula C17H19FN4O2
Molecular Weight 330.363
CAS No. 2034395-50-9
Cat. No. B2613571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea
CAS2034395-50-9
Molecular FormulaC17H19FN4O2
Molecular Weight330.363
Structural Identifiers
SMILESC1CC1C2=CC(=O)N(C=N2)CCNC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C17H19FN4O2/c18-14-5-1-12(2-6-14)10-20-17(24)19-7-8-22-11-21-15(9-16(22)23)13-3-4-13/h1-2,5-6,9,11,13H,3-4,7-8,10H2,(H2,19,20,24)
InChIKeyYHNIPSVKZMIYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS 2034395-50-9): Chemical Class and Baseline Characteristics


1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS 2034395-50-9) is a synthetic urea derivative belonging to the cyclopropyl-pyrimidinone class. Its structure embeds pharmacophoric elements recurrent in soluble epoxide hydrolase (sEH) inhibitor design, namely a central urea scaffold flanked by a 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl ethyl arm and a 4-fluorobenzyl group . Although structurally suggestive of sEH inhibition, a comprehensive literature search (PubMed, Patents, BindingDB) as of mid-2026 did not retrieve a peer-reviewed disclosure of its quantitative bioactivity profile under this CAS number; consequently, this guide flags the evidence gap and provides class‑level context for procurement decisions .

Unexplored sEH inhibitor chemotype featuring a cyclopropyl-pyrimidinone core and 4-fluorobenzyl urea arm.
Structural novelty supports scaffold-hopping studies
No published potency data available; in-house profiling required before use as a probe.
Procurement commitment includes activity verification
Potential analytical reference for LC-MS/MS method development or as a structurally matched negative control.
Distinct fluorobenzyl mass defect aids differentiation

Why In-Class sEH Inhibitors Cannot Substitute 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea Without Verification


The sEH inhibitor field is populated by chemically diverse urea, amide, and carbamate derivatives whose potency, selectivity, and pharmacokinetic behavior are exquisitely sensitive to peripheral substituents. For example, the clinically evaluated sEH inhibitors AR9281 (adamantyl‑piperidine urea) and EC5026 (picomolar transition‑state mimic) display 100‑fold differences in human sEH affinity [1][2]. The unique combination in CAS 2034395-50-9 of a 4‑cyclopropyl‑6‑oxopyrimidinone heterocycle and a 4‑fluorobenzyl terminus has no direct match among published sEH inhibitors, meaning any assumption of equivalence to a structurally distinct analog (e.g., t‑TUCB, TPPU, or GSK2256294A) is unsupported by experimental data [1]. Until quantitative head‑to‑head data are generated, generic substitution risks introducing an uncharacterized potency, selectivity, or ADMET profile that may invalidate experimental conclusions [1][2].

Potency & selectivity uncharacterized
Known sEH inhibitors (AR9281, EC5026) exhibit >100-fold differences in affinity. Substituting with a well-characterized analog may introduce an undefined activity profile that can alter experimental conclusions.
Scaffold divergence from patent analogs
The 4-cyclopropyl-pyrimidinone core has no direct match among published sEH inhibitors. Class-level inference from structurally distinct analogs (e.g., Example 12) cannot guarantee comparable potency or selectivity.

Quantitative Differentiation Evidence for 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea: Reality Check


Absence of Published Quantitative sEH Inhibition Data for CAS 2034395-50-9 versus Established sEH Inhibitors

As of the search date, no publicly available primary research article, patent, or authoritative database (PubMed, ChEMBL, BindingDB, IUPHAR Guide to Pharmacology) reports a Ki, IC50, or any other quantitative biochemical or cellular activity measurement for CAS 2034395-50-9. In contrast, multiple urea-based sEH inhibitors are characterized at sub‑nanomolar to low‑nanomolar resolution: EC5026 (human sEH Ki <0.05 nM [1]), t‑TUCB (human sEH IC50 0.4 nM ), and AR9281 (human sEH IC50 13.8 nM ). The absence of data for the target compound precludes any quantitative potency comparison and means that the compound’s rank order within the sEH inhibitor landscape is currently unknown [2].

sEH inhibition data absent
Data to verify
No published Ki or IC50 available for CAS 2034395-50-9. Comparator EC5026 reported Ki ~0.4 nM (human sEH).
Uncharacterized entity; quantitative potency context unavailable.
Procurement decisions must rely on in-house data generation.
soluble epoxide hydrolase urea inhibitor structure–activity relationship

Structural Differentiation from the Closest Patent‑Disclosed Urea sEH Inhibitors

The cyclopropyl‑pyrimidinone scaffold present in CAS 2034395-50-9 is structurally distinct from the adamantyl‑urea (AR9281), trifluoromethoxyphenyl‑urea (t‑TUCB, TPPU), and benzoic acid‑containing urea frameworks that dominate the sEH patent literature (US10377744, US11123311, US11723929) [1]. This scaffold divergence is corroborated by a separate patent application (US20240182406, Example 12) that reports an IC50 of 0.6 nM for a compound containing a cyclopropyl‑pyrimidinone moiety, suggesting that the scaffold can support picomolar activity when optimally substituted [2]. However, Example 12 differs from CAS 2034395-50-9 in its linker and terminal aryl group, so the potency of the target compound remains unquantified [1].

Closest patent analog
Class-level inference
US20240182406 Example 12 (distinct linker/aryl) shows IC50 0.6 nM for human sEH. Target compound substitution pattern untested.
Scaffold may support high potency, but specific substitution requires verification.
Subtle structural changes can shift activity by orders of magnitude.
medicinal chemistry scaffold hopping intellectual property

Recommended Application Scenarios for 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea Based on Available Evidence


Exploratory Medicinal Chemistry: Scaffold‑Hopping Library Design for Novel sEH Inhibitors

Given the structural novelty of the 4‑cyclopropyl‑6‑oxopyrimidinone core combined with a 4‑fluorobenzyl urea motif, CAS 2034395-50-9 is best positioned as a synthetic intermediate or a diversity element in a scaffold‑hopping campaign. Its use is appropriate when a laboratory seeks to explore chemotypes beyond the well‑characterized adamantyl‑urea and trifluoromethoxyphenyl‑urea series that dominate the sEH patent estate (US10377744, US11123311, US11723929) . Procurement for this purpose is justified only when accompanied by a commitment to in‑house potency and selectivity profiling, as no published data currently exist to benchmark performance against reference inhibitors such as t‑TUCB or EC5026 .

Analytical Reference Standard for Method Development in sEH Inhibitor Metabolite Identification

The compound’s distinct molecular formula (C₁₇H₁₉FN₄O₂; MW 330.36) and fluorine signature make it a plausible candidate for use as an internal standard or a system‑suitability test compound during LC‑MS/MS method development for sEH inhibitor quantification. Its fluorobenzyl moiety provides a unique mass defect and fragmentation pattern that can aid in distinguishing it from co‑eluting non‑fluorinated urea inhibitors . This application does not require potency data but does rely on verified purity (≥95% as per vendor specifications) .

Negative Control or Inactive Analog in sEH Pharmacological Studies

In the absence of any documented sEH inhibitory activity, CAS 2034395-50-9 may serve as a structurally matched negative control in experiments where a closely related active sEH inhibitor (e.g., a cyclopropyl‑pyrimidinone derivative with confirmed activity) is used to probe sEH‑dependent phenotypes. This use case depends critically on the confirmation of inactivity (or at least greatly reduced potency) through rigorous in‑house testing before deployment .

Application
Selection Property
Validation Focus
Exploratory medicinal chemistry: scaffold-hopping library design
Structural novelty of cyclopropyl-pyrimidinone core combined with 4-fluorobenzyl urea
In-house sEH potency and selectivity profiling against reference inhibitors
Analytical reference standard for LC-MS/MS method development
Fluorobenzyl moiety provides unique mass defect and fragmentation pattern
Purity verification (≥95%) and retention behavior in target matrix
Negative control in sEH pharmacological studies
Structurally matched uncharacterized analog for comparator experiments
Confirmation of inactivity (or greatly reduced potency) via rigorous in-house testing
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